![molecular formula C18H18ClN3O3S B2950208 2-[[1-(2-Chlorophenyl)sulfonylpiperidin-4-yl]methoxy]pyridine-4-carbonitrile CAS No. 2379971-15-8](/img/structure/B2950208.png)
2-[[1-(2-Chlorophenyl)sulfonylpiperidin-4-yl]methoxy]pyridine-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[1-(2-Chlorophenyl)sulfonylpiperidin-4-yl]methoxy]pyridine-4-carbonitrile, commonly referred to as CSPC, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. CSPC is a member of the piperidine family of compounds and has been found to have a wide variety of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of CSPC is not fully understood, but it is thought to act on the GABAergic system in the brain, which is involved in the regulation of neuronal excitability. CSPC has been found to enhance the activity of GABA receptors, leading to an increase in inhibitory neurotransmission.
Biochemical and Physiological Effects
CSPC has been found to have a variety of biochemical and physiological effects. It has been shown to decrease the release of glutamate, a neurotransmitter involved in the development of seizures, and increase the release of GABA, an inhibitory neurotransmitter. CSPC has also been found to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
CSPC has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. It has also been found to have a high degree of selectivity for certain receptors, making it a useful tool for studying specific pathways in the brain.
One limitation of CSPC is its potential toxicity. While it has been found to be relatively safe in animal studies, further research is needed to determine its safety in humans. Additionally, the mechanism of action of CSPC is not fully understood, which may limit its potential applications in scientific research.
Zukünftige Richtungen
There are several potential future directions for research on CSPC. One area of focus could be on its potential as a treatment for neurological disorders such as epilepsy and chronic pain. Additionally, further research is needed to determine the safety and efficacy of CSPC in humans. Finally, research could focus on the development of new compounds based on the structure of CSPC, with the goal of identifying compounds with improved selectivity and efficacy.
Synthesemethoden
The synthesis of CSPC involves the reaction of 2-chlorobenzenesulfonyl chloride with piperidine and subsequent reaction with 4-methoxypyridine-2-carbonitrile. The resulting compound is then purified through column chromatography to obtain the final product.
Wissenschaftliche Forschungsanwendungen
CSPC has been found to have a wide range of potential applications in scientific research. It has been shown to have anticonvulsant and analgesic properties, making it a potential candidate for the treatment of neurological disorders such as epilepsy and chronic pain. CSPC has also been found to have anti-inflammatory properties and may have potential as a treatment for inflammatory diseases such as arthritis.
Eigenschaften
IUPAC Name |
2-[[1-(2-chlorophenyl)sulfonylpiperidin-4-yl]methoxy]pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3S/c19-16-3-1-2-4-17(16)26(23,24)22-9-6-14(7-10-22)13-25-18-11-15(12-20)5-8-21-18/h1-5,8,11,14H,6-7,9-10,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZAKFWYSRZIMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=NC=CC(=C2)C#N)S(=O)(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(2-Chlorobenzenesulfonyl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

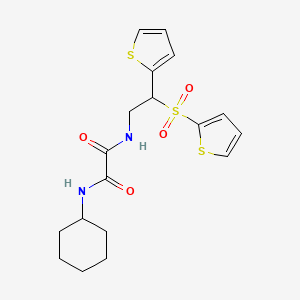
![7-chloro-5-oxo-1-thioxo-N-(p-tolyl)-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2950128.png)
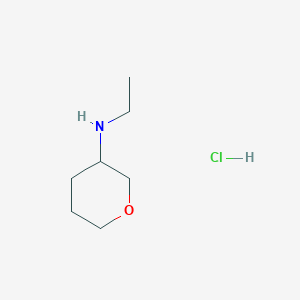

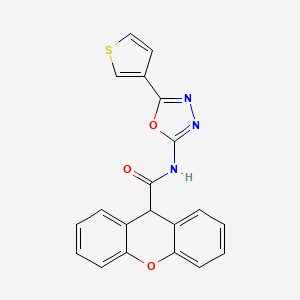
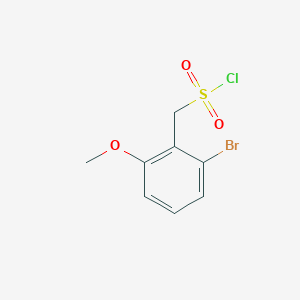
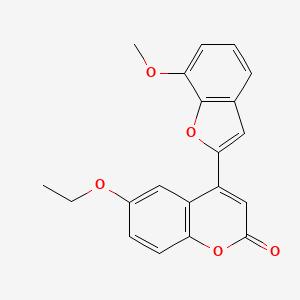
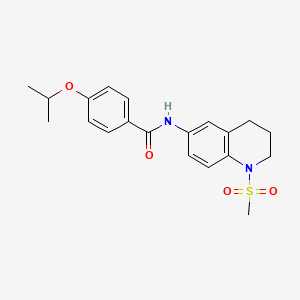
![2-[(3-Chloro-4-fluorobenzyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2950138.png)
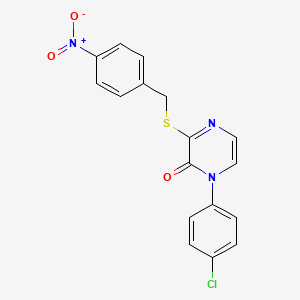
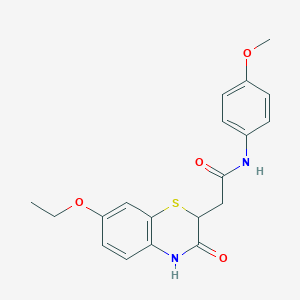

![7-ethyl-3,4,9-trimethyl-1-[(4-methylphenyl)methyl]-5,7,9-trihydro-4H-1,2,4-tri azino[4,3-h]purine-6,8-dione](/img/structure/B2950145.png)
![Thieno[2,3-b]pyridin-2-ylboronic acid](/img/structure/B2950147.png)